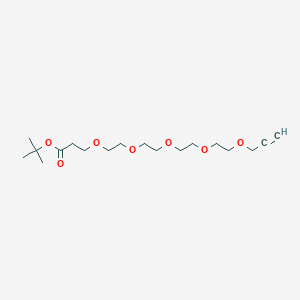

Propargyl-PEG4-CH2CH2-Boc

Beschreibung

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Chemical and Biological Systems

Polyethylene glycol (PEG) and its derivatives are hydrophilic polymers composed of repeating ethylene (B1197577) oxide units. biochempeg.com Their biocompatibility and solubility in both aqueous and organic solvents have made them a cornerstone in various scientific fields. researchgate.net

Significance of PEGylation in Molecular Design and Biological Applications

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drug molecules. nih.gov This modification can significantly improve the therapeutic properties of these molecules. researchgate.net Key advantages of PEGylation include:

Increased Solubility and Stability: PEGylation enhances the water solubility of hydrophobic molecules and can protect them from enzymatic degradation, thereby increasing their stability. nih.govfrontiersin.org

Reduced Immunogenicity: The PEG chain can shield the attached molecule from the host's immune system, reducing the likelihood of an immune response. nih.govmdpi.com

Improved Pharmacokinetics: By increasing the size of the molecule, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. nih.govfrontiersin.org

These benefits have led to the development of several PEGylated drugs for treating chronic diseases like hepatitis C and leukemia. nih.gov

Role of PEG Spacers in Enhancing Molecular Properties for Research Applications

In addition to modifying therapeutic molecules, PEG chains are widely used as flexible spacers or linkers. biochempeg.com These spacers can connect two different molecules, such as a targeting ligand and a payload. The hydrophilic nature of PEG spacers helps to reduce aggregation and precipitation that can occur with more hydrophobic linkers. rsc.org

The length of the PEG spacer can be precisely controlled to optimize the distance and orientation between the linked molecules. nih.gov Studies have shown that the length of the PEG spacer can influence the binding affinity and conformational properties of attached peptides. nih.govacs.org For instance, longer PEG spacers have been shown to improve the binding performance of certain ligands in mechanically stressed environments. nih.gov This makes PEG spacers a critical component in the design of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. rsc.org

Defining the Propargyl Moiety in Synthetic Chemistry

The propargyl group is a functional group containing a terminal alkyne (a carbon-carbon triple bond). mdpi.com This moiety is highly valuable in synthetic organic chemistry due to its reactivity. researchgate.net The terminal alkyne of the propargyl group can readily participate in a variety of chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." cymitquimica.comiris-biotech.de

This reaction allows for the efficient and specific formation of a stable triazole ring, which can be used to link the propargyl-containing molecule to another molecule bearing an azide (B81097) group. cymitquimica.comiris-biotech.deiris-biotech.de Propargylamine derivatives, for example, are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and have been incorporated into drugs for neurodegenerative diseases. researchgate.netrsc.org

Understanding the t-Butyl Ester Protecting Group in Chemical Synthesis

In multi-step chemical syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction. The t-butyl ester is a commonly used protecting group for carboxylic acids. thieme-connect.com It is valued for its stability under a wide range of conditions, including those involving nucleophiles and reducing agents. thieme-connect.com

Acid-Labile Nature and Deprotection Strategies of the t-Butyl Ester

A key feature of the t-butyl ester is its acid-labile nature, meaning it can be removed under acidic conditions. thieme-connect.comlibretexts.org This deprotection is typically achieved using strong acids like trifluoroacetic acid or hydrochloric acid. lookchem.com However, these harsh conditions can sometimes lead to unwanted side reactions with sensitive molecules. lookchem.comacs.org

To address this, milder and more selective methods for cleaving t-butyl esters have been developed. These include the use of Lewis acids such as zinc bromide (ZnBr2) or cerium(III) chloride, and even solid-supported reagents like silica (B1680970) gel. lookchem.comacs.orgnih.govresearchgate.netacs.org The ability to selectively remove the t-butyl ester in the presence of other acid-sensitive groups is a significant advantage in complex syntheses. nih.govresearchgate.netacs.org

Contextualizing Propargyl-PEG5-t-butyl ester within Heterobifunctional PEG Linkers

Propargyl-PEG5-t-butyl ester is classified as a heterobifunctional PEG linker. cymitquimica.combroadpharm.com This means it possesses two different reactive functional groups at its ends: the propargyl group and the t-butyl ester-protected carboxylic acid. cymitquimica.comsigmaaldrich.com The PEG5 component indicates a chain of five repeating ethylene glycol units, which acts as a hydrophilic spacer. biochempeg.comcymitquimica.com

The dual functionality of this linker allows for a sequential or orthogonal conjugation strategy. First, the propargyl group can be reacted with an azide-containing molecule via click chemistry. broadpharm.com Subsequently, the t-butyl ester can be deprotected under acidic conditions to reveal a free carboxylic acid. broadpharm.com This newly exposed functional group can then be coupled to another molecule, for example, through amide bond formation. This versatility makes Propargyl-PEG5-t-butyl ester a valuable tool for constructing complex molecular architectures, such as those found in antibody-drug conjugates and targeted drug delivery systems. sigmaaldrich.com

| Compound Name |

| Propargyl-PEG5-t-butyl ester |

| Polyethylene glycol (PEG) |

| Propargyl bromide |

| Pargyline |

| Rasagiline |

| Selegiline |

| Trifluoroacetic acid |

| Hydrochloric acid |

| Zinc bromide |

| Cerium(III) chloride |

| N-Boc-L-alanine tert-butyl ester |

| tert-butyl ethyl succinate |

| ethyl succinate |

| Ribavirin |

| Interferon alfa-2a |

Interactive Data Table: Properties of Propargyl-PEG5-t-butyl ester

| Property | Value | Source |

| Molecular Formula | C18H32O7 | cymitquimica.com |

| Molecular Weight | 360.44 g/mol | cymitquimica.com |

| Purity | ≥95% | cymitquimica.com |

| CAS Number | 1245823-50-0 | |

| Appearance | Liquid | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Solubility | DMSO, DCM | broadpharm.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O7/c1-5-7-20-9-11-22-13-15-24-16-14-23-12-10-21-8-6-17(19)25-18(2,3)4/h1H,6-16H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLMNICQRHSVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200103 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-50-0 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Propargyl Peg5 T Butyl Ester

General Principles of PEG Functionalization for Research Building Blocks

Polyethylene (B3416737) glycol (PEG) is a polymer renowned for its biocompatibility, solubility in both aqueous and organic media, and its ability to reduce non-specific protein adsorption. researchgate.netnih.gov These properties make it an ideal scaffold for creating research building blocks. The functionalization of PEG involves the modification of its terminal hydroxyl groups to introduce a variety of reactive moieties. researchgate.net This process allows for the covalent attachment of PEG to other molecules, such as proteins, peptides, or small molecule drugs, a technique commonly referred to as PEGylation.

The primary objectives of PEG functionalization include:

Introduction of Reactive Groups: Terminal hydroxyl groups of PEG can be converted into a wide array of functional groups, including amines, carboxylic acids, azides, and alkynes. nih.gov This versatility allows for a broad range of conjugation chemistries.

Creation of Heterobifunctional Linkers: By modifying each terminus of the PEG chain with a different functional group, heterobifunctional linkers can be synthesized. mdpi.comresearchgate.net These linkers are invaluable for connecting two different molecules in a controlled manner.

Control over Physicochemical Properties: The length and structure of the PEG chain can be tailored to fine-tune the solubility, stability, and pharmacokinetic properties of the resulting conjugate. nih.govresearchgate.netnih.gov

The choice of functional groups is dictated by the intended application. For instance, amine-reactive NHS esters are commonly used for protein conjugation, while azide (B81097) and alkyne groups are employed in "click" chemistry for their high efficiency and specificity. nih.gov

Targeted Synthesis of Propargyl-PEG Linkers

The incorporation of a propargyl group (a terminal alkyne) into a PEG linker provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Introduction of the Propargyl Group into PEG Scaffolds

Several synthetic strategies have been developed to introduce a propargyl group onto a PEG scaffold. A common and effective method is the Williamson ether synthesis, where a PEG alcohol is deprotonated with a strong base, such as sodium hydride or potassium hydroxide, followed by reaction with propargyl bromide. researchgate.netnih.govmdpi.com

Another approach involves the esterification of a PEG-carboxylic acid with propargyl alcohol. mdpi.com The choice of method often depends on the starting PEG material and the desired final structure of the linker. For the synthesis of propargyl-PEG5-t-butyl ester, where one terminus is a protected carboxylic acid, the propargylation is typically performed on the hydroxyl end of a heterobifunctional PEG precursor.

A general synthetic scheme for the propargylation of a PEG-hydroxyl group is as follows:

PEG-OH + Base → PEG-O⁻

PEG-O⁻ + Propargyl-Br → PEG-O-CH₂-C≡CH

| Reagent | Role | Reference |

| PEG-OH | Starting material with a terminal hydroxyl group | mdpi.com |

| Strong Base (e.g., NaH, KOH) | Deprotonates the hydroxyl group to form an alkoxide | nih.govmdpi.com |

| Propargyl Bromide | Alkylating agent that introduces the propargyl group | researchgate.netnih.govmdpi.com |

Considerations for PEG Chain Length (e.g., PEG5) in Synthesis

The length of the PEG chain has a significant impact on the physicochemical and biological properties of the final conjugate. A PEG5 linker, containing five ethylene (B1197577) glycol units, is a relatively short linker that can influence solubility and steric hindrance at the conjugation site.

Key considerations for a specific chain length like PEG5 include:

Solubility: While PEG is generally water-soluble, shorter chains like PEG5 offer a more defined and discrete structure, which can be advantageous in applications requiring precise control over the linker length.

Steric Hindrance: The length of the PEG linker can affect the accessibility of the reactive groups. A shorter PEG chain may result in less steric hindrance, potentially leading to more efficient conjugation reactions. nih.gov

Flexibility: The PEG chain provides flexibility to the linker, which can be crucial for the biological activity of the conjugated molecule. The length of the chain dictates the degree of this flexibility.

Synthesis and Purification: PEGs with a defined, shorter chain length (monodisperse PEGs) can be easier to synthesize and purify compared to polydisperse PEG mixtures, leading to a more homogenous final product. wisdomlib.org

Targeted Synthesis of t-Butyl Esters within PEG Architectures

The t-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Strategies for Carboxylic Acid Protection via t-Butyl Ester Formation

Several methods are available for the formation of t-butyl esters to protect the carboxylic acid functionality within a PEG architecture.

One common strategy involves the reaction of a PEG-carboxylic acid with a t-butylating agent. For example, a PEG-hydroxyl group can be reacted with t-butyl bromoacetate (B1195939) in the presence of a base like potassium t-butoxide. google.com This introduces the t-butyl ester protected carboxyl group in a single step.

Alternatively, a pre-formed PEG-carboxylic acid can be esterified. Common methods include:

Reaction with Isobutylene (B52900): In the presence of a strong acid catalyst, isobutylene can be used to form the t-butyl ester.

Use of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O): This reagent, often used for the protection of amines, can also be employed for the synthesis of t-butyl esters from carboxylic acids, sometimes facilitated by methods like electromagnetic milling. rsc.org

Reaction with tert-Butanol (B103910): Direct esterification with tert-butanol can be achieved using coupling agents or under acidic conditions. researchgate.netresearchgate.netsemanticscholar.org

| Method | Reagents | Key Features | Reference |

| Alkylation with t-butyl haloacetate | PEG-OH, Base (e.g., potassium t-butoxide), t-butyl bromoacetate | Direct introduction of the protected carboxyl group | google.com |

| Esterification with (Boc)₂O | Carboxylic acid, (Boc)₂O | Can be performed under neutral, solvent-free conditions | rsc.org |

| Esterification with tert-Butanol | Carboxylic acid, tert-Butanol, Acid catalyst or coupling agent | Direct esterification | researchgate.netresearchgate.netsemanticscholar.org |

Stereochemical Considerations in t-Butyl Ester Synthesis for Chiral Molecules

While the core structure of propargyl-PEG5-t-butyl ester is achiral, it is crucial to consider the stereochemical implications when this linker is intended for conjugation with chiral molecules, such as peptides or certain small molecule drugs. The synthesis of t-butyl esters, if not performed under appropriate conditions, can potentially lead to racemization or other stereochemical changes in an adjacent chiral center.

In the context of synthesizing prodrugs of L-γ-methyleneglutamic acid amides, the formation of t-butyl esters was a key step. nih.gov The synthetic route involved several steps where the stereochemistry of the starting material, L-pyroglutamic acid, needed to be preserved. nih.gov The reaction conditions for esterification and subsequent modifications must be chosen carefully to avoid epimerization. For instance, harsh acidic or basic conditions, or high temperatures, can sometimes compromise the stereochemical integrity of a molecule.

Therefore, when designing a synthetic route involving the formation of a t-butyl ester on a chiral molecule, it is imperative to:

Select mild reaction conditions.

Consider the potential for racemization at adjacent stereocenters.

Employ analytical techniques, such as chiral chromatography or NMR with chiral shift reagents, to confirm the stereochemical purity of the final product.

While the propargyl-PEG5-t-butyl ester linker itself does not possess a chiral center, its synthesis and subsequent use with chiral biomolecules necessitate a thorough understanding of stereochemical principles to ensure the biological activity and specificity of the final conjugate.

Integrated Synthetic Pathways for Propargyl-PEG5-t-butyl ester

The synthesis of propargyl-PEG5-t-butyl ester involves the strategic assembly of a propargyl group, a polyethylene glycol (PEG) spacer with five ethylene glycol units, and a t-butyl ester protected carboxylic acid. The integration of these components can be achieved through various synthetic pathways, each with its own set of reaction protocols, optimization parameters, and considerations for yield and purity.

Step-by-Step Reaction Protocols and Optimization

A common synthetic approach for propargyl-PEG5-t-butyl ester involves a multi-step process that begins with commercially available starting materials. A plausible and frequently utilized pathway is the Williamson ether synthesis to introduce the propargyl group, followed by esterification to add the t-butyl ester.

Step 1: Monopropargylation of Pentaethylene Glycol

The initial step typically involves the selective propargylation of one of the terminal hydroxyl groups of pentaethylene glycol.

Reaction Protocol:

Pentaethylene glycol is dissolved in a suitable aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A strong base, commonly sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate one of the hydroxyl groups, forming an alkoxide.

Propargyl bromide or propargyl chloride is then added dropwise to the reaction mixture.

The reaction is allowed to warm to room temperature and stirred for a specified period, typically 12-24 hours, until completion is indicated by thin-layer chromatography (TLC).

The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

The product, propargyl-PEG5-alcohol, is extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Optimization:

Base: The choice and stoichiometry of the base are critical to favor mono-substitution. Using slightly less than one equivalent of the base can help minimize the formation of the dipropargylated byproduct.

Temperature: Maintaining a low temperature during the addition of the base and propargyl halide helps to control the reaction rate and selectivity.

Solvent: The use of anhydrous solvents is crucial to prevent the quenching of the base and ensure efficient reaction.

Step 2: Esterification with a t-Butyl Protected Carboxylic Acid Precursor

The terminal hydroxyl group of the synthesized propargyl-PEG5-alcohol is then esterified.

Reaction Protocol:

Propargyl-PEG5-alcohol is dissolved in a non-polar solvent like dichloromethane.

A carboxylic acid or its activated form (e.g., an acid chloride or anhydride) is added. For instance, t-butyl bromoacetate can be used in the presence of a base like triethylamine.

Alternatively, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the esterification with a suitable carboxylic acid in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The reaction is stirred at room temperature until completion.

The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

The organic layer is dried, and the solvent is evaporated to yield the crude propargyl-PEG5-t-butyl ester.

Optimization:

Coupling Agents: The selection of the coupling agent and catalyst can significantly impact the reaction time and yield.

Stoichiometry: Precise control of the stoichiometry of the reactants is necessary to drive the reaction to completion and minimize side products.

A representative reaction scheme is depicted below:

Yield Optimization and Purity Considerations in Research Synthesis

Optimizing the yield and ensuring the purity of propargyl-PEG5-t-butyl ester are paramount in a research setting.

| Parameter | Optimization Strategy | Purity Consideration |

| Stoichiometry of Reactants | Precise measurement and control of molar ratios to favor the desired product and minimize unreacted starting materials. | Unreacted starting materials and byproducts can co-elute during chromatography, necessitating careful fraction collection. |

| Reaction Temperature | Maintaining optimal temperatures for each step to enhance reaction rates and selectivity while minimizing decomposition. | Side reactions at elevated temperatures can lead to impurities that are difficult to separate. |

| Reaction Time | Monitoring the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time for maximum conversion. | Incomplete reactions result in lower yields and necessitate more rigorous purification. |

| Purification Method | Column chromatography on silica (B1680970) gel is the most common method for purifying the final product and intermediates. | The polarity of the eluent system must be carefully chosen to achieve good separation of the desired product from closely related impurities. |

| Solvent Quality | Use of anhydrous and high-purity solvents to prevent side reactions and ensure reproducibility. | Water and other solvent impurities can lead to the formation of undesired byproducts. |

Comparison of Synthetic Routes for Scalability and Efficiency

| Synthetic Route | Description | Advantages | Disadvantages | Scalability & Efficiency |

| Route A: Propargylation followed by Esterification | Pentaethylene glycol is first monopropargylated, and the resulting alcohol is then esterified. | Utilizes readily available starting materials. Stepwise approach allows for purification of intermediates. | Two distinct reaction steps. Potential for dipropargylation. | Moderately scalable; efficiency depends on the yield of each step. |

| Route B: PEGylation of a Propargyl-Containing Acid | A t-butyl protected carboxylic acid containing a propargyl group is coupled with pentaethylene glycol. | Can be a one-pot reaction under certain conditions. | Requires the synthesis of a more complex starting material. | Potentially more efficient for larger scale synthesis if the starting materials are accessible. |

| Route C: Esterification of Propargyl-PEG5-Acid | Propargyl-PEG5-acid is synthesized first and then esterified with t-butanol. | Allows for the synthesis of the corresponding acid as a versatile intermediate. | Esterification with t-butanol can be challenging and may require specific catalysts. | Less efficient due to the difficulty of the final esterification step. |

Post-Synthetic Modification and Derivatization Approaches

The propargyl-PEG5-t-butyl ester is a versatile heterobifunctional linker, and its utility is often realized through post-synthetic modifications of the t-butyl ester group.

Selective Deprotection of the t-Butyl Ester for Further Functionalization

The t-butyl ester serves as a protecting group for the carboxylic acid functionality. Its selective removal is a key step for subsequent conjugation or derivatization. acs.orgmdpi.com This deprotection is typically achieved under acidic conditions. broadpharm.com

A variety of reagents can be used for the deprotection of t-butyl esters, with the choice depending on the sensitivity of other functional groups in the molecule. broadpharm.com

| Reagent | Conditions | Advantages |

| Trifluoroacetic Acid (TFA) | Typically a solution of 20-50% TFA in dichloromethane (DCM) at room temperature. | Efficient and clean deprotection. Volatile byproducts are easily removed. |

| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent like dioxane or diethyl ether. | Readily available and cost-effective. |

| Formic Acid | Neat formic acid or a mixture with a co-solvent. | Milder than TFA or HCl, suitable for more sensitive substrates. |

| Silica Gel | Refluxing in toluene (B28343) with silica gel. broadpharm.com | A mild and selective method. broadpharm.com |

| Zinc Bromide (ZnBr₂) | In a solvent such as dichloromethane. researchgate.net | Offers chemoselectivity in the presence of other acid-labile groups. researchgate.net |

The general mechanism for acid-catalyzed deprotection involves the protonation of the ester oxygen, followed by the elimination of isobutylene and the formation of the carboxylic acid.

Conversion of t-Butyl Esters to Other Functional Groups (e.g., acid chlorides) for Research Applications

The carboxylic acid obtained after deprotection can be further converted into more reactive functional groups, such as acid chlorides, to facilitate subsequent reactions like amidation or esterification. A direct conversion of t-butyl esters to acid chlorides has also been reported, which can be a more efficient route in some cases. organic-chemistry.org

A notable method for this direct conversion involves the use of thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This reaction is often performed at room temperature and can be highly selective for t-butyl esters in the presence of other ester types like methyl or ethyl esters. organic-chemistry.orgnih.gov The reaction is believed to be acid-promoted, with HCl playing a crucial role. organic-chemistry.org The addition of water can accelerate the reaction by generating HCl in situ. sci-hub.st

| Reagent | Conditions | Yield | Selectivity |

| Thionyl Chloride (SOCl₂) | Room temperature, often with a catalytic amount of water or HCl. organic-chemistry.orgsci-hub.st | Generally high, often >89%. organic-chemistry.orgnih.gov | High selectivity for t-butyl esters over other alkyl esters. organic-chemistry.org |

| Phosphorus Trichloride (PCl₃) | Heating, for example at 80 °C. | Good yields for a range of substrates. | Tolerates various functional groups. |

| α,α-Dichlorodiphenylmethane / SnCl₂ | Mild conditions. organic-chemistry.org | High yields. organic-chemistry.org | Generates the acid chloride in situ for subsequent reactions. organic-chemistry.org |

This conversion to an acid chloride provides a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, thereby enabling the synthesis of a diverse array of derivatives from the propargyl-PEG5-t-butyl ester scaffold.

Advanced Reaction Mechanisms and Kinetic Studies Involving Propargyl Peg5 T Butyl Ester

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety

The propargyl group of Propargyl-PEG5-t-butyl ester is central to its utility, enabling the formation of a stable triazole linkage with azide-containing molecules through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). cymitquimica.combeilstein-journals.org This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. beilstein-journals.orgrsc.org

Mechanistic Insights into Triazole Linkage Formation

The CuAAC reaction proceeds through a catalytic cycle that has been the subject of extensive study. While initially thought to involve a mononuclear copper species, evidence now points towards a dicopper mechanism being more likely. rsc.orgresearchgate.net

The currently accepted mechanism for CuAAC involves several key steps: researchgate.net

Formation of a Copper(I)-Acetylide Complex: The reaction is initiated by the formation of a π-complex between the copper(I) catalyst and the terminal alkyne of the propargyl group. This interaction lowers the pKa of the terminal proton, facilitating its removal to form a copper(I)-acetylide intermediate. researchgate.net

Coordination of the Azide (B81097): The azide then coordinates to a copper center. beilstein-journals.org In the dinuclear mechanism, the azide bridges the two copper atoms that are also coordinated to the acetylide.

Cycloaddition: The cycloaddition occurs, leading to the formation of a six-membered metallacycle intermediate. beilstein-journals.orguio.no

Ring Contraction and Product Release: This intermediate then undergoes ring contraction to form the copper triazolide, which, upon protonation, releases the 1,4-disubstituted triazole product and regenerates the active catalyst. beilstein-journals.org

Experimental studies using techniques like real-time infrared spectroscopy have provided further insights, suggesting that the rate-determining step is the transition of the azide-alkyne complex to the triazole product. acs.org

Influence of PEG Spacer on Reaction Kinetics and Efficiency in Bioconjugation

The PEG5 spacer in Propargyl-PEG5-t-butyl ester plays a crucial role beyond simply linking the functional groups. Its presence significantly influences the molecule's properties and the kinetics of the CuAAC reaction, particularly in bioconjugation applications.

The hydrophilic nature of the PEG chain enhances the water solubility of the entire molecule, which is highly advantageous for reactions conducted in aqueous biological environments. cymitquimica.com In the context of solid-supported peptide cyclization via CuAAC, the inclusion of a PEG spacer has been observed to influence the formation of monomeric versus polymeric products. nih.gov While it can encourage the formation of larger polymers in some cases, the flexibility and length of the PEG chain can also be optimized to favor intramolecular cyclization, leading to higher yields of the desired monomeric cyclic peptide. nih.gov

Catalyst Systems and Reaction Condition Optimization for CuAAC

A wide variety of catalyst systems and reaction conditions have been developed to optimize the CuAAC reaction for different applications. The choice of catalyst, ligand, solvent, and additives can have a profound impact on reaction rate, yield, and compatibility with sensitive substrates. nih.gov

Catalyst Sources: Commonly used copper sources include copper(I) salts like CuI and CuBr, as well as copper(II) salts such as CuSO4, which are used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. acs.org

Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction. beilstein-journals.org A variety of ligands have been employed, including:

Nitrogen-based ligands: Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are widely used to protect the copper catalyst from oxidation and improve reaction efficiency. beilstein-journals.org

Phosphine ligands: Ligands like triphenylphosphine (B44618) (PPh3) are often used in organic solvents. nih.gov

N-heterocyclic carbenes (NHCs): NHC-copper complexes have shown high catalytic activity, especially under neat (solvent-free) conditions. nih.govacs.org

Reaction Conditions: The optimization of reaction conditions is critical for achieving high yields and purity. Factors to consider include:

Solvent: The choice of solvent depends on the solubility of the reactants and the catalyst system. Water or mixtures of water and organic solvents like t-butanol are common for bioconjugation. beilstein-journals.org

Temperature: CuAAC reactions are often run at room temperature, but microwave irradiation can be used to significantly reduce reaction times. nih.gov

Additives: Besides reducing agents, bases like piperidine (B6355638) can be essential for high yields in certain protocols, particularly on solid supports. nih.govacs.org

The table below summarizes some catalyst systems and their performance in CuAAC reactions.

| Catalyst System | Ligand | Reducing Agent | Solvent | Key Features |

| CuSO4 | THPTA | Sodium Ascorbate | Water | Optimized for bioconjugation, minimizes protein damage. nih.gov |

| CuI | Piperidine | Ascorbic Acid | DMF | High yields for solid-phase peptide cyclization. nih.gov |

| CuBr | tBuImCH2pyCH2NEt2 | None | Neat | Quantitative conversion in minutes at room temperature. acs.org |

| Cu(I) complexes | N-aryl/N-alkyl substituted β-diketiminate | None | Neat | Active under neat conditions at 25°C. mdpi.com |

Bioorthogonal Click Chemistry beyond CuAAC (e.g., Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) with Propargyl-PEG5-t-butyl ester

While CuAAC is a powerful tool, the potential toxicity of the copper catalyst can be a limitation in living systems. nih.gov This has led to the development of copper-free click chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reactivity and Selectivity in Biological Environments

SPAAC utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. rsc.org The reaction is driven by the release of ring strain in the cyclooctyne. pcbiochemres.com For a molecule like Propargyl-PEG5-t-butyl ester, it would be the azide-bearing reaction partner that would need to be activated with a strained ring, as the propargyl group is not strained.

SPAAC offers excellent bioorthogonality, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes. pcbiochemres.com This makes it highly suitable for applications such as cell surface labeling and in vivo imaging. nih.govpcbiochemres.com However, SPAAC reactions are generally slower than their copper-catalyzed counterparts. acs.org

Cleavage Mechanisms of the t-Butyl Ester Group

The t-butyl ester group in Propargyl-PEG5-t-butyl ester serves as a protecting group for the carboxylic acid. broadpharm.com This protection is stable under neutral and basic conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid for further functionalization. acsgcipr.org

The acid-catalyzed cleavage of a t-butyl ester proceeds via a mechanism involving the formation of a stable t-butyl cation. acsgcipr.org

Protonation: The carbonyl oxygen of the ester is protonated by the acid, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org

Formation of the t-Butyl Cation: The C-O bond between the carbonyl carbon and the t-butyl group cleaves, forming a carboxylic acid and a tertiary carbocation (the t-butyl cation). acsgcipr.org

Formation of Isobutylene (B52900): The t-butyl cation is unstable and readily eliminates a proton to form isobutylene gas. acsgcipr.org

A variety of acids can be used for this deprotection, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H2SO4), as well as milder acids like formic acid. acsgcipr.org The choice of acid depends on the sensitivity of other functional groups in the molecule. For instance, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of certain other protecting groups. acsgcipr.org

More recently, milder methods for t-butyl ester deprotection have been developed, such as using the radical cation tris(4-bromophenyl)aminium (commonly known as "magic blue") in the presence of triethylsilane. acs.orgorganic-chemistry.org

Acidic Deprotection and Byproduct Analysis

The removal of the t-butyl group from propargyl-PEG5-t-butyl ester is typically achieved under acidic conditions. broadpharm.comcd-bioparticles.net This deprotection reaction is a critical step in many synthetic pathways, as it unmasks the carboxylic acid for further functionalization.

The mechanism of acidic deprotection of t-butyl esters involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable t-butyl cation and the corresponding carboxylic acid. acsgcipr.org The t-butyl cation is then typically neutralized by deprotonation, yielding isobutylene as a major byproduct. acsgcipr.orgacs.orgstackexchange.com The reaction is, in principle, catalytic in acid. stackexchange.com

The choice of acid is crucial and can influence the reaction rate and selectivity. A variety of acids can be employed, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid. acsgcipr.org The use of strong acids like 6N HCl is common when concurrent hydrolysis of other functionalities like amides is desired. acsgcipr.org

Byproduct Analysis:

The primary byproduct of the acidic deprotection of the t-butyl ester is isobutylene. acs.org However, under certain conditions, the t-butyl cation can also be trapped by nucleophiles present in the reaction mixture. For instance, if water is present, t-butanol can be formed. stackexchange.com In the presence of the acid's conjugate base, such as trifluoroacetate, t-butyltrifluoroacetate can be generated, which would consume the catalyst. stackexchange.com

In the context of PEGylated compounds, analysis of byproducts is essential to ensure the purity of the final product. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors such as charged aerosol detection (CAD) or mass spectrometry (MS) are powerful tools for quantifying the desired deprotected product and any residual starting material or byproducts. lcms.czchromatographyonline.com Two-dimensional liquid chromatography (2D-LC) can also be employed for comprehensive analysis, separating high-molecular-weight PEGylated species from low-molecular-weight reagents and byproducts. chromatographyonline.com

| Reagent/Condition | Major Products | Major Byproducts | Reference |

| Acid (e.g., TFA, HCl) | Propargyl-PEG5-carboxylic acid | Isobutylene, t-butanol (if water present) | acsgcipr.orgacs.orgstackexchange.com |

| ZnBr2 in DCM | N-(PhF)amino acids from their t-butyl esters | Baseline material (unidentified) | researchgate.net |

| Ytterbium triflate in nitromethane | Carboxylic acids from t-butyl esters | Not specified | niscpr.res.in |

| Aqueous phosphoric acid | Carboxylic acids from t-butyl esters | Not specified | organic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation and triethylsilane | Carboxylic acids from t-butyl esters | Isobutene | acs.org |

Chemoselective Deprotection in the Presence of Other Labile Groups

In complex molecules, it is often necessary to selectively deprotect one functional group while leaving others intact. The t-butyl ester of propargyl-PEG5-t-butyl ester can be selectively cleaved in the presence of other acid-labile protecting groups under carefully controlled conditions.

For instance, the use of Lewis acids like zinc bromide (ZnBr2) in dichloromethane (B109758) (DCM) has been explored for the chemoselective hydrolysis of t-butyl esters. researchgate.netnih.govacs.org While N-Boc and N-trityl groups were found to be labile under these conditions, PhF (9-(9-phenylfluorenyl)) protected amines were compatible, allowing for the preparation of N-(PhF)amino acids in good yields from their corresponding t-butyl esters. researchgate.netnih.gov

Other methods for selective deprotection include the use of ytterbium triflate as a mild Lewis acid catalyst in nitromethane, which selectively cleaves t-butyl esters in the presence of other ester groups. niscpr.res.in Another approach involves using cerium(III) chloride heptahydrate and sodium iodide in acetonitrile (B52724) to selectively deprotect t-butyl esters in the presence of N-Boc groups. thieme-connect.com

Conversely, conditions can be chosen to selectively remove other protecting groups while leaving the t-butyl ester untouched. For example, 4 M HCl in anhydrous dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of t-butyl esters and ethers. researchgate.net

| Reagent System | Selectively Cleaved Group | Preserved Group(s) | Reference |

| ZnBr2 in DCM | t-butyl ester | PhF-protected amine | researchgate.netnih.govacs.org |

| Ytterbium triflate in nitromethane | t-butyl ester | Other ester types | niscpr.res.in |

| CeCl3·7H2O–NaI in acetonitrile | t-butyl ester | N-Boc group | thieme-connect.com |

| 4 M HCl in dioxane | Nα-Boc group | t-butyl ester, t-butyl ether | researchgate.net |

| Aqueous phosphoric acid | t-butyl carbamates, t-butyl esters, t-butyl ethers | CBZ carbamates, benzyl (B1604629) and methyl esters, TBDMS and methyl phenyl ethers | organic-chemistry.org |

| Tris(4-bromophenyl)aminium radical cation and triethylsilane | t-butyl ester | Ethyl ester | acs.org |

Theoretical Studies and Computational Chemistry of Reaction Pathways

Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and energetic landscapes of chemical processes involving propargyl-PEG5-t-butyl ester.

Molecular Dynamics Simulations of Propargyl-PEG5-t-butyl ester Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and interactions of flexible molecules like propargyl-PEG5-t-butyl ester in different environments. rsc.orgacs.org All-atom MD simulations can be used to investigate the interactions of PEG chains with other molecules, such as proteins, and to understand how the PEG linker influences the accessibility of the terminal functional groups. nih.govacs.org

For example, MD simulations of PEG-poly(ε-caprolactone) (PEG-PCL) copolymers have been used to study their self-assembly into nanoparticles. oncologyradiotherapy.com These simulations can provide information on the radius of gyration and the distribution of different molecular components within the nanoparticle. oncologyradiotherapy.com Similarly, simulations can reveal the conformational distribution of PEG-based cross-linkers, showing that they rarely exist in a fully extended conformation. nih.gov

The choice of force field is critical for the accuracy of MD simulations of PEG derivatives. The General AMBER Force Field (GAFF) has been shown to reproduce experimental thermophysical properties of PEG oligomers with good accuracy. rsc.org

Quantum Chemical Calculations of Transition States and Energy Barriers

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to elucidate the detailed electronic structure of molecules and to calculate the geometries and energies of transition states and intermediates along a reaction pathway. rsc.orgacs.orgrsc.org

For the acidic deprotection of the t-butyl ester, quantum chemical calculations can be used to model the protonation step, the C-O bond cleavage, and the formation of the t-butyl cation. rsc.org These calculations can provide quantitative estimates of the activation energies and reaction enthalpies, helping to understand the factors that influence the reaction rate. rsc.org

In the context of ester hydrolysis, quantum chemical studies have been used to investigate the transition state of the water-assisted neutral hydrolysis of ethyl acetate, which involves a tetrahedral intermediate at the carbonyl carbon. rsc.org Similar approaches can be applied to the deprotection of propargyl-PEG5-t-butyl ester to understand the role of the solvent and the acid catalyst in stabilizing the transition state.

Furthermore, quantum chemical calculations can be combined with docking studies to investigate the noncovalent interactions between a transition state and a catalyst, such as an antibody, providing insights into the mechanism of catalysis. nih.gov

| Computational Method | Studied Aspect | Key Findings | Reference |

| Molecular Dynamics (MD) | Self-assembly of PEG-PCL nanoparticles | Rapid and stable self-assembly with penetration of drug molecules into the micelles. | oncologyradiotherapy.com |

| Molecular Dynamics (MD) | Conformation of PEG cross-linkers | Both DSS and BS(PEG)2 exhibit a low probability of being in a fully extended conformation. | nih.gov |

| Molecular Dynamics (MD) | Thermophysical properties of PEG oligomers | The GAFF force field accurately reproduces experimental data for density, diffusion coefficient, and viscosity. | rsc.org |

| Quantum Chemistry (DFT) | Water-assisted neutral hydrolysis of ethyl acetate | A transition state with a tetrahedral structure at the carbonyl carbon was identified. | rsc.org |

| Quantum Chemistry (DFT) | Ester aminolysis catalyzed by adenine | The reaction proceeds through a series of intermediates and transition states involving proton transfer. | acs.org |

| Quantum Chemistry (DFT) | Esterification of 1-hydroxy-3-methyl-3-phospholene 1-oxide | The reaction follows a different route for esterification, thioesterification, and amidation. | rsc.org |

Applications in Chemical Biology and Bioconjugation Research

Design and Synthesis of Advanced Bioconjugates Utilizing Propargyl-PEG5-t-butyl ester

Propargyl-PEG5-t-butyl ester serves as a fundamental building block in the design and synthesis of advanced bioconjugates. chemicalbook.in Its dual functionality allows for a modular and strategic approach to linking different molecular entities, including peptides, proteins, nucleic acids, and small molecules. cymitquimica.comchemicalbook.in The process typically involves a two-step reaction sequence. First, the propargyl group is reacted with an azide-functionalized molecule of interest. broadpharm.com Following this "click" reaction, the t-butyl ester is deprotected to reveal the terminal carboxylic acid. This acid can then be activated (e.g., as an N-hydroxysuccinimide or NHS ester) to react with primary amines on a second molecule, such as the lysine (B10760008) residues of a protein, forming a stable amide bond. cd-bioparticles.netcd-bioparticles.net This strategic synthesis facilitates the creation of precisely defined molecular architectures for research and therapeutic applications.

The covalent attachment of PEG chains, or PEGylation, to peptides and proteins is a widely adopted strategy to enhance their pharmaceutical properties. koreascience.kr Propargyl-PEG5-t-butyl ester is an ideal reagent for this purpose. The conjugation of PEG linkers can improve the stability, solubility, and pharmacokinetic profiles of therapeutic proteins and peptides. koreascience.krcreative-biolabs.comissuu.com For instance, PEGylation can shield the biomolecule from enzymatic degradation and reduce its clearance rate by the kidneys, thereby prolonging its circulation half-life. creative-biolabs.comissuu.com

The functionalization of nucleic acids and oligonucleotides is crucial for developing diagnostic probes, therapeutic agents, and tools for chemical biology. The introduction of a propargyl group onto a nucleic acid structure provides a reactive handle for subsequent modifications via click chemistry. univ-tlse3.fr Research has shown that incorporating a propargyl group into a constrained nucleic acid (CNA) did not disrupt its geometry and remained accessible for a click reaction with a fluorescent dye. univ-tlse3.fr

While direct studies citing propargyl-PEG5-t-butyl ester for nucleic acid functionalization are specific, the principles are well-established. An azide-modified oligonucleotide could be readily conjugated to the propargyl end of the linker. The other end, after deprotection of the t-butyl group, could be attached to other molecules like proteins or cell-penetrating peptides, thereby creating complex bioconjugates with tailored functions. broadpharm.comuniv-tlse3.fr Furthermore, PEG itself is known to be useful for precipitating nucleic acids from solutions, a common step in their purification. issuu.com

Propargyl-PEG5-t-butyl ester is a versatile tool for conjugating small molecules and bioactive ligands to other entities, a key strategy in drug delivery and targeted therapies. Related heterobifunctional linkers, such as propargyl-PEG3-acid, are used as building blocks for creating conjugates of small molecules for applications in chemical biology and medicinal chemistry. chemicalbook.in The propargyl group allows for the efficient attachment of azide-functionalized small molecules, while the deprotected carboxylic acid can be used to link to a targeting moiety like an antibody or peptide. broadpharm.com This creates a system where a bioactive small molecule can be selectively delivered to a specific site in the body, enhancing its efficacy and reducing off-target effects. creative-biolabs.com The hydrophilic PEG spacer plays a critical role by improving the solubility of conjugates that often involve hydrophobic small-molecule drugs.

Development of Targeted Therapeutics and Diagnostic Agents

The unique properties of propargyl-PEG5-t-butyl ester make it a valuable component in the development of sophisticated targeted therapeutics and diagnostic agents. cymitquimica.combroadpharm.com Its role as a flexible, hydrophilic linker is particularly important in advanced drug modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). chemicalbook.in

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. adcreview.comnih.gov Propargyl-PEG5-t-butyl ester is classified as an ADC linker, highlighting its utility in this field. pharmaffiliates.com

Targeted protein degradation using proteolysis-targeting chimeras (PROTACs) is an emerging therapeutic strategy. nih.govbpsbioscience.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. nih.gov A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. biochempeg.com

The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation. biochempeg.com PEG linkers are the most commonly used type in PROTAC design, with one study noting their use in 54% of reported PROTACs. biochempeg.com Propargyl-PEG5-t-butyl ester and its analogues are used in the synthesis of PROTACs. chemicalbook.inmedchemexpress.comchemicalbook.com The PEG chain enhances the molecule's water solubility and cell permeability, and its length can be systematically varied to optimize degradation efficiency. biochempeg.com The propargyl and protected-acid functionalities of propargyl-PEG5-t-butyl ester allow for the modular and efficient assembly of PROTACs using click chemistry and standard amide coupling, accelerating the discovery of effective protein degraders. precisepeg.combiochempeg.com

Enhancing Solubility and Biocompatibility of Conjugates

A primary application of incorporating the propargyl-PEG5-t-butyl ester linker into bioconjugates is to improve their physicochemical properties. The PEG component, consisting of five repeating ethylene (B1197577) glycol units, is inherently hydrophilic. broadpharm.comcreative-biolabs.com This hydrophilicity significantly increases the water solubility of otherwise hydrophobic molecules it is attached to, which is a critical attribute for biological applications that occur in aqueous environments. cymitquimica.comaxispharm.com

Surface Modification of Biomaterials and Nanoparticles

The dual functionality of propargyl-PEG5-t-butyl ester makes it an excellent reagent for modifying the surfaces of biomaterials and nanoparticles. axispharm.comlookchem.com Such modifications are crucial for creating materials that can safely and effectively interact with biological systems, for applications ranging from drug delivery to diagnostics. mdpi.comaxispharm.com

Controlled Immobilization on Solid Supports and Surfaces

The terminal propargyl group is the key to the controlled immobilization of this linker onto various surfaces. Using the principles of click chemistry, surfaces functionalized with azide (B81097) groups can be readily and specifically reacted with propargyl-PEG5-t-butyl ester. broadpharm.comcreative-biolabs.com This reaction forms a stable triazole linkage, covalently tethering the PEG-ester moiety to the surface. creative-biolabs.com

This method of immobilization has been used for various supports, including nanoparticles and resins for solid-phase peptide synthesis. acs.org The high efficiency and specificity of the CuAAC reaction ensure that the immobilization occurs under mild conditions, preserving the integrity of both the surface and the molecule being attached. acs.org This controlled attachment allows for the precise engineering of surface properties.

Enhancing Biocompatibility and Reducing Non-Specific Interactions

Once immobilized, the PEG portion of the molecule extends from the surface, creating a hydrophilic and flexible layer. lookchem.com This PEG layer serves two primary purposes: enhancing biocompatibility and minimizing non-specific interactions. The hydrophilic nature of PEG attracts water molecules, forming a barrier that can prevent the adsorption of proteins and other biomolecules from the surrounding environment. mdpi.comlookchem.com This reduction in non-specific binding is critical for applications like biosensors, where signal-to-noise ratios must be maximized, and for drug delivery vehicles, which need to avoid premature clearance by the immune system. smolecule.com By creating a biocompatible interface, the PEGylated surface is less likely to trigger an adverse biological response. preprints.orgprecisepeg.com

Probes for Bioimaging and Sensing Applications

The versatile linker chemistry of propargyl-PEG5-t-butyl ester makes it a valuable component in the construction of sophisticated probes for bioimaging and biosensing. smolecule.com Its ability to connect different molecular components—such as a targeting ligand, a signaling molecule (like a fluorophore or radioisotope), and a solubility enhancer—is central to modern probe design.

Development of Fluorescent and Radiotracers for Cellular and In Vivo Imaging

In the development of advanced imaging agents, propargyl-PEG5-t-butyl ester acts as a crucial building block. nih.gov For instance, a fluorescent dye containing an azide group can be "clicked" onto the propargyl end of the linker. The other end, after deprotection of the t-butyl ester to reveal the carboxylic acid, can be conjugated to a targeting molecule, such as a peptide or antibody that recognizes a specific cellular receptor. creative-biolabs.com The intervening PEG5 chain ensures that the resulting probe remains soluble and biocompatible.

This modular approach is also applied in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.gov A positron-emitting radionuclide can be incorporated into a molecule that is then attached via the linker to a tumor-targeting agent. nih.gov The PEG spacer helps to optimize the pharmacokinetic properties of the radiotracer for clearer imaging.

Spatiotemporal Control of Molecular Labeling in Biological Systems

Click chemistry's bioorthogonal nature—meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes—allows for precise control over molecular labeling in space and time. preprints.org Researchers can introduce a biomolecule functionalized with an azide group into a living system. Then, at a desired time point, they can introduce a probe containing the propargyl-PEG5-t-butyl ester linker (e.g., carrying a fluorescent tag). The click reaction will then occur specifically at the location of the azide-modified biomolecule, enabling researchers to visualize molecular processes as they happen. preprints.org This strategy provides powerful insights into the dynamics of cellular events.

Data Tables

Table 1: Properties of Propargyl-PEG5-t-butyl Ester

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1245823-50-0 | broadpharm.comprecisepeg.com |

| Molecular Formula | C₁₈H₃₂O₇ | cymitquimica.combroadpharm.comprecisepeg.com |

| Molecular Weight | 360.44 g/mol | cymitquimica.com |

| Purity | ≥95% | cymitquimica.com |

| Appearance | Not specified |

| Storage Condition | -20°C | broadpharm.com |

Table 2: Functional Groups and Their Roles

| Functional Group | Role | Key Reaction | Source(s) |

|---|---|---|---|

| Propargyl (Alkyne) | Covalent attachment to azide-modified molecules or surfaces. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | cymitquimica.combroadpharm.comcreative-biolabs.com |

| PEG5 Spacer | Enhances aqueous solubility and biocompatibility; reduces non-specific binding. | N/A (Inherent property) | broadpharm.comsmolecule.comaxispharm.com |

| t-Butyl Ester | Protecting group for the carboxylic acid. | Deprotection via acidic hydrolysis to yield a free carboxylic acid. | broadpharm.comsmolecule.combroadpharm.com |

Applications in Materials Science and Polymer Chemistry

Integration into Functional Polymeric Architectures

The dual functionality of propargyl-PEG5-t-butyl ester makes it an ideal building block for creating complex and functional polymeric structures.

Propargyl-PEG5-t-butyl ester is instrumental in the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. These materials are of great interest due to their ability to self-assemble into a variety of nanostructures. The synthesis of these copolymers can be achieved through sequential polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govresearchgate.net

For instance, a polymer block can be grown from a suitable initiator, and then propargyl-PEG5-t-butyl ester can be "clicked" onto the end of the chain. Following deprotection of the t-butyl ester, a second, different polymer block can be grown from the newly exposed carboxylic acid, resulting in an A-B diblock copolymer. The properties of the resulting copolymer, such as its hydrophilicity, degradability, and self-assembly behavior, can be precisely tuned by the choice of the monomers used for each block. acs.org This "grafting to" approach allows for the creation of amphiphilic block copolymers that can form micelles or other nano-assemblies in aqueous environments. acs.org

| Polymerization Technique | Description | Resulting Architecture |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. | Linear, star, graft, and block copolymers. nih.gov |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Another controlled radical polymerization technique that enables the synthesis of polymers with complex architectures and functionalities. | Diblock, triblock, and multiblock copolymers. researchgate.net |

| "Click" Chemistry (CuAAC) | A highly efficient and specific reaction between an alkyne (like the propargyl group) and an azide (B81097) to form a stable triazole linkage. | Used to link polymer blocks together or to functionalize polymers. nih.gov |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They have numerous applications in biomedicine, including as scaffolds for tissue engineering and as matrices for controlled drug release. Propargyl-PEG5-t-butyl ester can be used as a cross-linking agent to form hydrogels.

One strategy involves synthesizing polymers with pendant azide groups. When these polymers are mixed with a bifunctional linker like propargyl-PEG5-t-butyl ester (after deprotection of the ester), the propargyl ends can react with the azide groups on different polymer chains, creating a cross-linked network. The density of the cross-links, and thus the mechanical properties of the hydrogel, can be controlled by the concentration of the cross-linker and the number of azide groups on the polymer chains. researchgate.net The formation of these hydrogels can occur under mild, physiological conditions, which is crucial for applications involving the encapsulation of cells or sensitive biological molecules. google.com

Surface Modification of Synthetic Materials

The surface properties of a material dictate its interaction with the surrounding environment. Propargyl-PEG5-t-butyl ester provides a powerful tool for modifying the surfaces of synthetic materials to impart desired functionalities. broadpharm.com

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to create bio-repellent or "stealth" surfaces that resist the non-specific adsorption of proteins and cells. axispharm.com This is particularly important for biomedical implants and devices to prevent fouling and the foreign body response. A surface can be functionalized with azide groups, and then propargyl-PEG5-t-butyl ester can be "clicked" onto the surface, creating a dense layer of PEG chains. axispharm.com

Conversely, bioactive surfaces that promote specific biological interactions can also be created. After attaching the propargyl-PEG5-t-butyl ester to a surface, the t-butyl ester can be deprotected to reveal the carboxylic acid. This carboxylic acid can then be used as a handle to covalently attach bioactive molecules, such as peptides or growth factors, that can elicit a specific cellular response.

The stability and durability of biomedical devices are critical for their long-term performance. Surface modification with propargyl-PEG5-t-butyl ester can enhance these properties. The PEG layer can act as a protective barrier, shielding the underlying material from degradation in the physiological environment. axispharm.com For metallic implants, a PEG layer can help to reduce corrosion and the leaching of metal ions. The robust triazole linkage formed via click chemistry ensures that the PEG layer remains stably attached to the surface over time. smolecule.com

Development of Advanced Drug Delivery Systems

Propargyl-PEG5-t-butyl ester is a key component in the design of advanced drug delivery systems, which aim to improve the therapeutic efficacy of drugs while minimizing side effects. cd-bioparticles.netsmolecule.comaxispharm.com Its role is multifaceted, contributing to the stability, solubility, and targeting capabilities of drug carriers. smolecule.com

The hydrophilic PEG spacer of the molecule helps to increase the solubility of hydrophobic drugs and can prolong their circulation time in the bloodstream by reducing clearance by the kidneys and the immune system. smolecule.comsmolecule.com The propargyl and deprotected carboxyl groups allow for the conjugation of drugs, targeting ligands (such as antibodies or peptides), and other functional moieties to create sophisticated, multifunctional drug delivery vehicles. smolecule.comaxispharm.com For example, a nanoparticle-based drug delivery system can be surface-functionalized with propargyl-PEG5-t-butyl ester. A targeting ligand can be attached via the deprotected carboxyl group, and a therapeutic agent can be conjugated via the propargyl group, resulting in a system that can specifically deliver its payload to diseased cells.

Encapsulation and Controlled Release Mechanisms

Propargyl-PEG5-t-butyl ester is an ideal candidate for creating nanocarriers designed for encapsulation and the subsequent controlled release of active molecules. By incorporating this linker into amphiphilic block copolymers, materials can be synthesized that self-assemble into core-shell structures, such as micelles and polymersomes, in aqueous environments. mdpi.compreprints.orgnih.gov The hydrophobic core of these structures serves as a reservoir for encapsulating hydrophobic drugs, while the hydrophilic PEG shell provides a stable interface with the aqueous surroundings, preventing aggregation and improving circulation times in biological systems. mdpi.comrsc.orgmdpi.com

The propargyl group can be utilized to cross-link the core or shell of these nanostructures through click chemistry, enhancing their stability and preventing premature drug leakage. mdpi.com For instance, research on similar propargyl-functionalized polymers has shown that cross-linking can significantly reduce the leakage of encapsulated contents. nih.gov Furthermore, the ester linkage in propargyl-PEG5-t-butyl ester can be designed to be hydrolytically or enzymatically cleavable, providing a mechanism for controlled release. nih.gov The rate of release can be tuned by modifying the copolymer composition and the cross-linking density. rsc.org

A study on a temperature-stimulated propargyl acrylate-poloxamer nanocomposite system demonstrated the effective encapsulation and release of vancomycin. This system was able to deactivate the drug until heated above a lower critical solution temperature, at which point the drug was released, restoring its activity. researchgate.net

Table 1: Research Findings on Encapsulation and Controlled Release using Propargyl-PEG Derivatives

| Research Area | Polymer System | Key Findings |

|---|---|---|

| Encapsulation Stability | PEGylated copolymers with propargyl groups | Cross-linking via click chemistry enhances micelle stability and reduces premature drug leakage. mdpi.com |

| Controlled Drug Release | Propargyl-functionalized aliphatic polycarbonates | The ester linkages and cross-linking density can be tuned to control the release rate of encapsulated drugs. rsc.org |

| Temperature-Responsive Release | Propargyl acrylate-poloxamer nanocomposite | Successful encapsulation and temperature-triggered release of vancomycin. researchgate.net |

Targeted Delivery of Therapeutic Payloads

The functional groups of propargyl-PEG5-t-butyl ester are instrumental in designing systems for the targeted delivery of therapeutic payloads. The propargyl group allows for the attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the surface of nanocarriers via click chemistry. purepeg.comsmolecule.com These ligands can specifically recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells, thereby increasing the local concentration of the therapeutic agent and minimizing off-target effects. rsc.org

For example, studies have shown that nanoparticles functionalized with targeting moieties like folic acid or specific peptides exhibit enhanced cellular uptake by target cells. nih.govnih.gov The PEG linker in propargyl-PEG5-t-butyl ester plays a crucial role in these systems by providing a flexible spacer that allows the targeting ligand to be exposed and accessible for receptor binding, while also shielding the nanocarrier from the immune system. mdpi.compurepeg.com

The t-butyl ester group can be deprotected to reveal a carboxylic acid, which can then be used for further functionalization, such as conjugation to other therapeutic agents or imaging probes, creating multifunctional delivery systems. smolecule.com

Research in Self-Assembly and Nanostructure Formation

The amphiphilic nature that can be imparted to polymers incorporating propargyl-PEG5-t-butyl ester drives their self-assembly into a variety of well-defined nanostructures in aqueous solutions.

Micelle and Vesicle Formation

When propargyl-PEG5-t-butyl ester is integrated into block copolymers with a hydrophobic polymer block, these amphiphilic macromolecules spontaneously self-assemble into micelles and vesicles (polymersomes). mdpi.compreprints.org Micelles are spherical structures with a hydrophobic core and a hydrophilic corona, while vesicles are hollow spheres with an aqueous core enclosed by a hydrophobic bilayer membrane. mdpi.comnih.gov

The formation and characteristics of these nanostructures are influenced by the hydrophilic-to-hydrophobic balance of the copolymer. Research on PEG-polypeptide block copolymers has demonstrated that by varying the length of the hydrophobic block, the resulting nanostructures can be controlled to form either micelles or vesicles. acs.org Specifically, copolymers with a hydrophilic fraction of approximately 25-40% tend to form vesicular structures. mdpi.com The critical micelle concentration (CMC) of such systems is typically very low, indicating high thermodynamic stability. acs.org

Table 2: Self-Assembled Nanostructures from Propargyl-PEGylated Copolymers

| Nanostructure | Copolymer System | Typical Size Range | Key Characteristics |

|---|---|---|---|

| Micelles | Amphiphilic block copolymers with propargyl-PEG | 20-100 nm | Hydrophobic core for drug encapsulation, hydrophilic shell for stability. mdpi.compreprints.org |

| Vesicles (Polymersomes) | PEG-polypeptide block copolymers | 100-200 nm | Aqueous core for hydrophilic drug encapsulation, bilayer membrane. mdpi.comacs.org |

Controlled Aggregation and Disaggregation for Stimuli-Responsive Materials

A key area of research is the development of "smart" materials that can change their properties in response to specific environmental stimuli. Propargyl-PEG5-t-butyl ester can be used to create such stimuli-responsive materials where the aggregation and disaggregation of nanostructures are controlled. mdpi.com

Stimuli-responsive linkers can be incorporated into the polymer backbone or used to cross-link the self-assembled nanostructures. For example, disulfide bonds can be introduced, which are stable under normal physiological conditions but are cleaved in the presence of high concentrations of reducing agents like glutathione, which is found inside cells. mdpi.comnih.gov This redox-responsiveness can trigger the disaggregation of the nanocarrier and the release of its payload. nih.gov

Similarly, pH-sensitive moieties can be included. For instance, polymers can be designed to be stable at physiological pH (7.4) but to disassemble at the lower pH found in endosomes or tumor microenvironments. nih.govencyclopedia.pubmdpi.com This pH-triggered disaggregation leads to a rapid release of the encapsulated drug at the target site. nih.govrsc.org The propargyl group on the PEG linker provides a convenient point for attaching these stimuli-responsive units via click chemistry. mdpi.com

Table 3: Compound Names

| Compound Name |

|---|

| Propargyl-PEG5-t-butyl ester |

| Vancomycin |

| Folic acid |

| Glutathione |

| Propargyl acrylate |

| Poloxamer |

| PEG-polypeptide block copolymers |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Structure and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Propargyl-PEG5-t-butyl ester. Both ¹H and ¹³C NMR are utilized to verify the presence and connectivity of the propargyl, polyethylene (B3416737) glycol (PEG), and t-butyl ester moieties.

In ¹H NMR analysis, specific chemical shifts (δ) correspond to the unique chemical environments of protons within the molecule. The terminal alkyne proton (≡C-H) typically appears as a triplet, while the methylene (B1212753) protons adjacent to the alkyne (propargylic protons) also exhibit a characteristic signal. The repeating ethylene (B1197577) glycol units of the PEG chain produce a large, overlapping signal, usually around 3.6 ppm, which is a hallmark of PEG derivatives. nih.gov The nine equivalent protons of the t-butyl group generate a sharp singlet, confirming the presence of the ester protecting group. Integration of these peak areas allows for the determination of the relative ratio of the different structural components, confirming the PEG chain length and the integrity of the functional groups. A purity of ≥95% is often required for downstream applications.

¹³C NMR provides complementary information, with distinct signals for the carbons of the alkyne, the PEG backbone, the ester carbonyl, and the t-butyl group.

Table 1: Representative ¹H NMR Spectral Data for Propargyl-PEG-Ester Derivatives

| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal Alkyne (C≡C-H ) | ~2.4 | Triplet (t) |

| Propargylic Protons (-O-CH₂ -C≡CH) | ~4.2 | Doublet (d) |

| PEG Backbone (-O-CH₂ -CH₂ -O-) | ~3.6 | Multiplet (m) |

| Methylene Protons adjacent to Ester (-CH₂ -COO-) | ~2.5 | Triplet (t) |

Note: Exact chemical shifts can vary depending on the solvent and specific molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in Propargyl-PEG5-t-butyl ester. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The spectrum of this compound will prominently feature a sharp, weak absorption band for the terminal alkyne C≡C-H stretch and another for the C≡C triple bond stretch. A strong, broad band is characteristic of the C-O-C ether linkages within the PEG chain. The presence of the t-butyl ester is confirmed by a strong C=O stretching absorption. researchgate.net

Table 2: Characteristic IR Absorption Bands for Propargyl-PEG5-t-butyl Ester

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 | Sharp, Weak-Medium |

| Alkyne | C≡C stretch | ~2125 | Weak |

| Ester | C=O stretch | ~1735 | Strong |

| Ether | C-O-C stretch | ~1100 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Propargyl-PEG5-t-butyl ester and to corroborate its structural identity through fragmentation analysis. dcchemicals.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

The analysis typically reveals the molecular ion peak, often as an adduct with sodium ([M+Na]⁺) or hydrogen ([M+H]⁺), which should correspond to the calculated molecular weight of 360.44 g/mol . cymitquimica.comscbt.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition. Fragmentation patterns, which can be analyzed using tandem mass spectrometry (MS/MS), will show the characteristic loss of the t-butyl group or cleavage along the PEG chain, providing further structural evidence.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of Propargyl-PEG5-t-butyl ester and for its isolation during synthesis. These methods separate the target compound from starting materials, byproducts, and polymers of different lengths.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Propargyl-PEG5-t-butyl ester. Reversed-phase HPLC (RP-HPLC) is frequently employed, where the nonpolar stationary phase (e.g., C8 or C18) separates molecules based on their hydrophobicity. sid.irmdpi.com